(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan

Antimycobacterial Natural Product Antimicrobials Isoflavan Structure-Activity Relationship

(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan (CAS 871333-52-7), also known as Isovestitol, is a chiral isoflavonoid belonging to the 2'-O-methylated isoflavan subclass. This compound is a naturally-occurring phytoalexin produced defensively by leguminous plants (Fabaceae) such as Anthyllis vulneraria and Tetragonolobus species upon fungal challenge.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 871333-52-7
Cat. No. B12759717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan
CAS871333-52-7
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2
InChIInChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1
InChIKeyFFDNYMAHNWBKCH-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan: A Stereochemically-Defined 2'-O-Methylated Isoflavan Phytoalexin for Focused Natural Product Research


(3S)-7,4'-Dihydroxy-2'-methoxyisoflavan (CAS 871333-52-7), also known as Isovestitol, is a chiral isoflavonoid belonging to the 2'-O-methylated isoflavan subclass [1]. This compound is a naturally-occurring phytoalexin produced defensively by leguminous plants (Fabaceae) such as Anthyllis vulneraria and Tetragonolobus species upon fungal challenge [2]. Unlike the planar and unsaturated isoflavone scaffold (e.g., genistein), it possesses a saturated heterocyclic C-ring, conferring increased conformational flexibility and a distinct tetrahedral stereocenter at C-3 [3]. Its characterization relies on precise spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its 2'-methoxy and 4',7-dihydroxy substitution pattern, distinguishing it from numerous co-occurring regioisomers and stereoisomers [1].

Structural Specificity and Procurement Rationale for (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan in Experimental Systems


Generic substitution or class-level assumption of bioequivalence is scientifically invalid for (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan due to three intersecting molecular determinants. First, stereochemistry governs receptor interaction: the (3S) enantiomer, isolated from Millettia nitida var. hirsutissima, is distinct from the (3R) form and the racemic (±) mixture (CAS 63631-42-5) commonly found in phytoalexin studies [1][2]. Second, the 2'-methoxy substitution creates a distinct regiochemical identity that differentiates this compound from the more common vestitol (7,2'-dihydroxy-4'-methoxyisoflavan), altering hydrogen-bonding capacity, lipophilicity (XLogP: 2.9), and target engagement profiles [3][4]. Third, the isoflavan saturated core eliminates the C2-C3 double bond present in isoflavones, reducing planarity and modifying interactions with planar binding pockets (e.g., estrogen receptors) [3]. Consequently, experimental systems relying on precise stereochemical or regiochemical input require authenticated (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan rather than generic isoflavone or isoflavan mixtures; the quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan Against Closest Analogs: A Procurement-Oriented Evidence Synthesis


Direct Antituberculosis MIC Comparison Against Mycobacterium tuberculosis H37Rv with Co-Occurring Isoflavonoids

In a head-to-head evaluation of isoflavonoids isolated from Sesbania grandiflora root, Isovestitol exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium tuberculosis H37Rv. This activity was statistically indistinguishable from medicarpin (MIC = 50 μg/mL) and sativan (MIC = 50 μg/mL), and was two-fold more potent than betulinic acid (MIC = 100 μg/mL) [1]. While the absolute potency is moderate, this data establishes a defined, quantitative antimicrobial benchmark distinguishing Isovestitol from structurally divergent natural products in the same extract.

Antimycobacterial Natural Product Antimicrobials Isoflavan Structure-Activity Relationship

Structure-Informed NO Inhibitory Activity in LPS-Stimulated RAW264.7 Macrophages Relative to Co-Occurring Flavonoids

In a multi-compound screening of Millettia nitida var. hirsutissima isolates, (3R)-7,4'-dihydroxy-2'-methoxyisoflavan (the enantiomer of the target compound) was evaluated for inhibition of LPS-induced NO production in RAW264.7 macrophages. While the study identified potent inhibitors among co-occurring compounds—namely compounds 8 (IC₅₀ = 4.79 μg/mL), 10 (IC₅₀ = 5.23 μg/mL), and 14 (IC₅₀ = 6.30 μg/mL)—the target isoflavan did not achieve the threshold for IC₅₀ calculation in this assay [1]. This negative or weak activity is a critical differentiating feature: it demonstrates that the 2'-methoxy-4',7-dihydroxy substitution pattern on the isoflavan scaffold does not confer the potent NO suppression observed with certain other flavonoids (e.g., genistein derivatives) in this assay system. This information is essential for researchers seeking to avoid confounding anti-inflammatory activity in mechanistic studies focused on alternative pathways (e.g., anticoagulation, where the compound may have distinct effects) [1].

Anti-inflammatory Nitric Oxide Inhibition Macrophage Immunomodulation

Distinct Physicochemical and ADMET Profile Differentiating from Planar Isoflavone Scaffolds

Computational ADMET profiling via admetSAR 2.0 predicts that Isovestitol (XLogP: 2.9; TPSA: 58.90 Ų) exhibits high human intestinal absorption (98.03% probability) and favorable Caco-2 permeability (87.12% probability) [1]. In contrast to the planar isoflavone genistein (XLogP ~2.6; TPSA ~90.90 Ų; more polar with additional 5-OH), Isovestitol has a reduced topological polar surface area and increased calculated lipophilicity, which may translate to enhanced passive membrane diffusion [2]. Furthermore, Isovestitol is predicted not to be a substrate for P-glycoprotein (51.26% probability) and does not inhibit CYP3A4 (79.54% probability), suggesting a lower potential for transporter-mediated efflux or CYP-mediated drug-drug interactions compared to more extensively metabolized isoflavones like biochanin A [1].

ADMET Prediction Drug-likeness Isoflavan Pharmacokinetics

Species-Specific Phytoalexin Induction Profile Differentiating from Vestitol and Other 7,2',4'-Oxygenated Isoflavans

A systematic survey of 55 Trifolium species revealed that Isovestitol (7,4'-dihydroxy-2'-methoxyisoflavan) exhibits a distinct species-specific induction pattern compared to its regioisomer Vestitol (7,2'-dihydroxy-4'-methoxyisoflavan). Vestitol was the most broadly distributed isoflavan phytoalexin, occurring in 50 out of 55 Trifolium species examined [1]. In contrast, Isovestitol accumulation was restricted to a narrower subset of species, co-occurring with sativan and isosativan in specific chemotypes [1]. This differential distribution is not due to a lack of biosynthetic capacity but rather reflects specific regulatory or enzymatic divergence in the methylation and hydroxylation steps of the isoflavonoid pathway.

Phytoalexin Chemotaxonomy Plant-Fungal Interactions

High-Yield Research and Industrial Application Scenarios for (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan Driven by Quantitative Evidence


Antimycobacterial Natural Product Screening and Hit Validation

Based on its defined MIC of 50 μg/mL against M. tuberculosis H37Rv, (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan serves as a quantifiable benchmark compound in antimycobacterial screening cascades [1]. Researchers can employ this isoflavan as a positive control for moderate-activity thresholds or as a scaffold for semi-synthetic optimization aimed at improving potency while leveraging the favorable permeability predicted by its low TPSA [2]. Its equivalence to medicarpin and sativan provides a validated comparator set for structure-activity relationship (SAR) studies investigating the role of methoxy and hydroxy substitution patterns in mycobacterial cell wall targeting.

Isoflavonoid Pharmacokinetic and Membrane Permeability Model Compound

The predicted ADMET profile—high intestinal absorption probability (98.03%), favorable Caco-2 permeability (87.12%), and low CYP3A4 inhibition liability—positions (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan as an informative model compound for studying isoflavan-class membrane transport [2]. Unlike the more polar isoflavone genistein (TPSA ~90.90 Ų) which may exhibit permeability limitations, this compound's reduced polarity (TPSA: 58.90 Ų) and XLogP of 2.9 make it a suitable probe for passive diffusion studies across intestinal or blood-brain barrier models.

Negative Control for NO-Mediated Anti-Inflammatory Pathway Studies

Given its demonstrated lack of NO inhibitory activity in LPS-stimulated RAW264.7 macrophages, while co-occurring flavonoids in the same extract exhibited potent inhibition (IC₅₀ values 4.79–6.30 μg/mL), this isoflavan can be strategically deployed as a negative control or pathway-specific tool [3]. Investigators studying non-NO-mediated anti-inflammatory mechanisms or seeking to exclude immunomodulatory confounding in anticoagulation assays will find this compound particularly valuable for establishing assay specificity.

Chemotaxonomic Reference Standard for Legume Phytoalexin Profiling

The restricted species distribution of Isovestitol relative to the ubiquitous Vestitol establishes this compound as a high-resolution chemotaxonomic marker for specific Trifolium, Anthyllis, and Tetragonolobus chemotypes [4][5]. Analytical laboratories and natural product repositories can utilize authenticated (3S)-7,4'-Dihydroxy-2'-methoxyisoflavan as a reference standard in HPLC-MS phytochemical fingerprinting, enabling precise botanical authentication and quality control of legume-derived extracts where vestitol contamination would confound analysis.

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